molecular formula C24H23NO4 B11392226 N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

Cat. No.: B11392226
M. Wt: 389.4 g/mol
InChI Key: MPTCCXXUHJFHTI-UHFFFAOYSA-N
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Description

    N-(2-Phenylethyl)-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide: .

  • It features a fused chromone ring system and an acetamide functional group. The phenethyl group (C6H5CH2) is attached to the nitrogen atom of the acetamide.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of N-phenethylacetamide involves acetylation of phenethylamine (CHCHNH) with acetic anhydride or acetyl chloride.

      Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product.

      Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: N-phenethylacetamide may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions.

  • Scientific Research Applications

      Chemistry: N-phenethylacetamide serves as a building block for more complex molecules due to its versatile reactivity.

      Biology: It may be used in studies related to neurotransmitters or as a precursor for drug development.

      Medicine: Research into its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

      Industry: Limited industrial applications, but its derivatives could find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Potential molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H23NO4

    Molecular Weight

    389.4 g/mol

    IUPAC Name

    N-(2-phenylethyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

    InChI

    InChI=1S/C24H23NO4/c1-14-16(3)28-21-13-22-19(11-18(14)21)15(2)20(24(27)29-22)12-23(26)25-10-9-17-7-5-4-6-8-17/h4-8,11,13H,9-10,12H2,1-3H3,(H,25,26)

    InChI Key

    MPTCCXXUHJFHTI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4)C)C

    Origin of Product

    United States

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